molecular formula C6H6Br2N2 B2714697 4-(Aminomethyl)-3,5-dibromopyridine CAS No. 1265895-10-0

4-(Aminomethyl)-3,5-dibromopyridine

Cat. No.: B2714697
CAS No.: 1265895-10-0
M. Wt: 265.936
InChI Key: DXYIPLPXKPOBID-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,5-dibromopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of an aminomethyl group at the 4-position and bromine atoms at the 3- and 5-positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3,5-dibromopyridine can be achieved through several methods. One common approach involves the bromination of 4-(Aminomethyl)pyridine. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the 3- and 5-positions.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 4-(Aminomethyl)pyridine is coupled with a dibromoaryl halide in the presence of a palladium catalyst and a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3,5-dibromopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 4-(Aminomethyl)-3,5-dialkoxypyridine or 4-(Aminomethyl)-3,5-dithiopyridine can be formed.

    Oxidation Products: Imines or nitriles are common oxidation products.

    Reduction Products: Primary amines are typical reduction products.

Scientific Research Applications

4-(Aminomethyl)-3,5-dibromopyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3,5-dibromopyridine depends on its application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and selectivity through halogen bonding interactions. The aminomethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)pyridine: Lacks bromine atoms, making it less reactive in certain substitution reactions.

    3,5-Dibromopyridine: Lacks the aminomethyl group, limiting its applications in biological systems.

    4-(Aminomethyl)-2,6-dibromopyridine: Similar structure but with bromine atoms at different positions, leading to different reactivity and applications.

Uniqueness

4-(Aminomethyl)-3,5-dibromopyridine is unique due to the specific positioning of the aminomethyl group and bromine atoms, which confer distinct reactivity and binding properties. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring selective interactions with biological targets.

Properties

IUPAC Name

(3,5-dibromopyridin-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYIPLPXKPOBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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